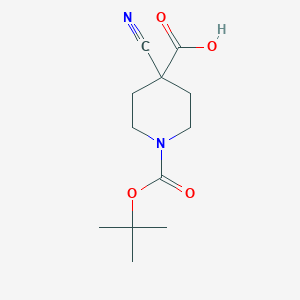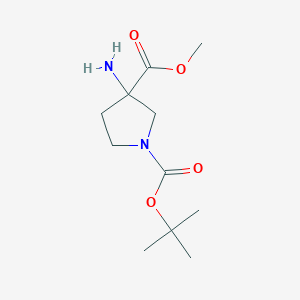
1-(叔丁氧羰基)-4-氰基哌啶-4-羧酸
描述
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s commonly added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared for organic synthesis .Molecular Structure Analysis
While specific molecular structure analysis for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” is not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” has a molecular weight of 243.30 .Chemical Reactions Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It can be removed under acidic conditions commonly with trifluoroacetic acid .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” are not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” is a solid at 20°C and should be stored under inert gas at 0-10°C .科学研究应用
在有机合成和保护基中的应用
1-(叔丁氧羰基)-4-氰基哌啶-4-羧酸用于有机合成,特别是作为含酸质子底物的叔丁氧羰基化试剂。它对涉及酚、芳香族和脂肪族胺盐酸盐以及芳香族羧酸的化学选择性反应有效,在温和条件下提供高产率 (Saito et al., 2006)。
正交保护氨基酸的合成
该化合物已用于合成正交保护的氨基酸,如赖氨酸的Cα,Cα‐二取代类似物,这在肽化学中很有价值 (Hammarström et al., 2005)。
在不对称合成中
它在不对称合成中发挥作用,如哌啶二羧酸衍生物的生产中。这些化合物由基本的氨基酸(如L-天冬氨酸)合成,展示了其在创建立体异构纯化合物方面的多功能性 (Xue et al., 2002)。
催化和环境应用
在绿色化学领域,1-(叔丁氧羰基)-4-氰基哌啶-4-羧酸已被用作催化剂。例如,杂多酸H3PW12O40用作胺的N-叔丁氧羰基化催化剂,促进环境友好型工艺 (Heydari et al., 2007)。
晶体结构分析
该化合物的衍生物已对其晶体结构进行了研究,以了解肽构象和相互作用,这对于设计具有特定物理和化学性质的分子至关重要 (Jankowska et al., 2002)。
提高化学反应的选择性
它还已被用于提高化学反应的选择性,如在其他保护基存在下去除叔丁氧羰基,这是肽合成中的关键步骤 (Bodanszky et al., 2009)。
作用机制
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides, where the Boc group serves as a protecting group for amines .
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for selective bond formation, minimizing competing reactions with reactive functional groups .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . Furthermore, the removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound’s action, efficacy, and stability may therefore vary depending on these and potentially other environmental conditions .
安全和危害
While specific safety and hazard information for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” is not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” can cause skin irritation and serious eye irritation .
生化分析
Biochemical Properties
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be selectively removed under acidic conditions . This selective deprotection is crucial for the stepwise synthesis of peptides, ensuring that only the desired reactions occur without interference from other functional groups.
Cellular Effects
The effects of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid on cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, it allows for the controlled assembly of peptides, which can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate the synthesis of specific peptides can lead to changes in cellular function, including the activation or inhibition of signaling pathways and alterations in gene expression patterns .
Molecular Mechanism
At the molecular level, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid exerts its effects through the formation and removal of the Boc protecting group. The mechanism involves the addition of the Boc group to an amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent steps in the synthesis. The Boc group can then be removed under acidic conditions, revealing the free amine for further reactions . This process is essential for the precise control of peptide synthesis and other biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the Boc group may degrade, leading to the release of the free amine. This degradation can impact the long-term effectiveness of the compound in peptide synthesis and other applications .
Dosage Effects in Animal Models
The effects of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid in animal models can vary depending on the dosage. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid toxicity while achieving the desired biochemical outcomes .
Metabolic Pathways
1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. The Boc group can be metabolized by these enzymes, leading to the release of the free amine and subsequent incorporation into peptides. This interaction with metabolic enzymes is crucial for the compound’s role in biochemical reactions .
Transport and Distribution
Within cells and tissues, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where peptide synthesis occurs. The compound’s distribution can be influenced by factors such as its solubility and affinity for specific transporters, affecting its overall effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The precise localization of the compound within these compartments is essential for its role in facilitating the controlled assembly of peptides and other complex molecules .
属性
IUPAC Name |
4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDNSCLBSLLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727826 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
495415-34-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)